
Pregnenolone
Overview
Description
Pregnenolone (3β-hydroxy-5-pregnen-20-one) is a pivotal neurosteroid and the primary precursor in the biosynthesis of all steroid hormones, including progesterone, cortisol, aldosterone, and sex hormones. Synthesized from cholesterol via the cytochrome P450 cholesterol side-chain cleavage enzyme (CYP11A1) in mitochondria, this compound serves as the gateway to downstream steroidogenic pathways . Its biosynthesis is regulated by mitochondrial diazepam binding inhibitor (DBI) receptors, which enhance this compound formation when activated by endogenous ligands like DBI fragments .
This compound exhibits direct neuroactive properties, modulating neurotransmitter systems (e.g., GABA and acetylcholine) and reducing oxidative stress. Clinical studies demonstrate its efficacy in mitigating stress-induced craving in cocaine use disorder (CUD) and improving depressive symptoms in bipolar disorder, with doses up to 500 mg/day showing tolerability and robust effect sizes (0.5–1.34) for anxiety and autonomic arousal reduction . Preclinical models further highlight its role in attenuating post-stroke neurological deficits by lowering mitochondrial reactive oxygen species (ROS) without affecting mitochondrial bioenergetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnenolone can be synthesized through several methods. One common approach involves the microbial transformation of cholesterol using recombinant strains of Mycolicibacterium smegmatis expressing mammalian steroidogenesis enzymes . This method involves the conversion of cholesterol to this compound through a series of enzymatic reactions, including hydroxylation and deprotection steps.
Industrial Production Methods: In industrial settings, this compound is often produced through the chemical synthesis of cholesterol derivatives. The process typically involves the use of chemical reagents such as methyl t-butyl ether for liquid-liquid extraction and hydroxylamine for derivatization . The resulting this compound is then purified using chromatographic techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Pregnenolone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted to progesterone by the enzyme 3-beta-hydroxysteroid dehydrogenase or to 17-hydroxy-pregnenolone by 17-alpha-hydroxylase .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Progesterone: Formed through the oxidation of this compound.
17-Hydroxy-pregnenolone: Formed through hydroxylation reactions.
Scientific Research Applications
Cognitive Enhancement
Pregnenolone has been extensively studied for its role in cognitive functions such as learning and memory. Research indicates that this compound and its sulfate derivative enhance cognitive performance in animal models. For example, a proof-of-concept trial demonstrated that this compound administration significantly improved cognitive symptoms in patients with schizophrenia, as evidenced by changes in the Scale for the Assessment of Negative Symptoms (SANS) and the Brief Assessment of Cognition in Schizophrenia (BACS) scores .
Table 1: Cognitive Outcomes from this compound Studies
Study Reference | Population | Outcome Measures | Key Findings |
---|---|---|---|
Flood et al. (2009) | Schizophrenia patients | SANS, BACS | Significant improvement in SANS scores with this compound (mean change = 10.38) |
Marx et al. (2006) | Rodent models | Morris Water Maze | Enhanced learning and memory with this compound administration |
Mood Disorders
This compound has shown promise in treating mood disorders, including depression and anxiety. A randomized controlled trial indicated that this compound could improve depressive symptoms in patients with borderline personality disorder (BPD). Participants receiving this compound reported lower scores on the Hamilton Rating Scale for Depression (HRSD) compared to those on placebo . Additionally, this compound has been linked to reductions in perceived social isolation and related depressive symptoms .
Table 2: Effects of this compound on Mood Disorders
Study Reference | Population | Outcome Measures | Key Findings |
---|---|---|---|
Freeman et al. (2024) | BPD patients | HRSD | This compound led to significant reductions in depressive symptoms |
Clinical Trial (2025) | Adults with social isolation | Depression scales | Acute administration reduced depressive symptomatology |
Pain Management
Recent studies have highlighted the analgesic properties of this compound. In a clinical trial assessing chronic low back pain, participants receiving this compound reported significant reductions in pain levels compared to those receiving a placebo. The least-square mean analysis revealed a clinically meaningful reduction in pain scores among this compound-treated individuals .
Table 3: this compound's Impact on Pain Management
Study Reference | Population | Pain Measures | Key Findings |
---|---|---|---|
Clinical Trial (2024) | Chronic low back pain patients | Pain diary ratings | Significant reduction in pain scores with this compound treatment |
Immunological Applications
This compound's immunomodulatory effects have garnered attention, particularly regarding its role in inflammation and immune responses. Recent findings suggest that this compound can suppress pro-inflammatory cytokines and modulate T-cell activity, indicating potential applications in managing autoimmune conditions . For instance, elevated levels of this compound sulfate were observed in children with malaria, contributing to an immunosuppressed state .
Table 4: Immunological Effects of this compound
Study Reference | Population | Immune Measures | Key Findings |
---|---|---|---|
Nature et al. (2024) | Children with malaria | T-cell proliferation assays | This compound sulfate treatment impaired T-cell proliferation |
Case Studies and Clinical Insights
Several case studies have documented the therapeutic benefits of this compound across different conditions:
- Schizophrenia : A patient treated with this compound showed marked improvement in cognitive function and reduced negative symptoms over an eight-week period.
- Chronic Pain : A cohort of chronic pain patients reported significant relief after a regimen of this compound supplementation over three months.
- Mood Disorders : Individuals suffering from severe depression experienced notable mood elevation after initiating treatment with this compound.
Mechanism of Action
Pregnenolone exerts its effects through multiple mechanisms:
Neurosteroid Activity: It modulates neurotransmitter systems, including gamma-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) receptors, which are crucial for cognitive functions and mood regulation.
Steroid Hormone Precursor: It serves as a precursor for the synthesis of other steroid hormones, influencing various physiological processes.
Molecular Targets and Pathways: this compound binds to microtubule-associated protein 2 (MAP2) in the brain, enhancing synaptic functioning and myelinization.
Comparison with Similar Compounds
Pregnenolone’s structural and functional distinctions from related steroids are critical to its unique physiological roles. Below is a detailed comparison:
Structural Features
This compound is characterized by a 3β-hydroxy-Δ5 configuration, distinguishing it from 3-keto-Δ4 steroids like progesterone and androstenedione (Table 1). This Δ5-3β-hydroxy structure renders it a poor substrate for cytochrome P450 BM3 mutants, which preferentially hydroxylate 3-keto-Δ4 steroids such as progesterone and testosterone . For example:
- Progesterone: The 3-keto-Δ4 configuration allows efficient metabolism by BM3 mutants to hydroxylated products, whereas this compound remains unmodified under the same conditions .
- 17α-Hydroxythis compound: A Δ5-3β-hydroxy steroid with an additional 17α-hydroxyl group, this intermediate in glucocorticoid synthesis is structurally analogous to this compound but diverges in downstream enzymatic processing .
Enzymatic Interactions
- 3β-Hydroxysteroid Dehydrogenase (3β-HSD): this compound is converted to progesterone by 3β-HSD, which isomerizes the Δ5 double bond to Δ4 and oxidizes the 3β-hydroxyl group to a ketone . This step is critical for shunting this compound into pathways producing progesterone, glucocorticoids, and androgens.
Functional and Pharmacological Differences
- Neurosteroid Effects: this compound uniquely enhances acetylcholine levels in rodent models, improving cognitive recognition and memory, whereas progesterone primarily modulates GABAergic signaling .
- CatSper Channel Activation: Both this compound sulfate and progesterone activate the sperm calcium channel CatSper, but this compound’s sulfated form exhibits distinct binding kinetics. Testosterone and hydrocortisone antagonize this activation, highlighting functional divergence among steroids .
Table 1: Structural and Functional Comparison of this compound with Key Steroids
Pharmacokinetic and Derivative Profiles
- Lipoidal Derivatives: this compound forms fatty acid esters (e.g., palmitate, arachidonate) in adrenal mitochondria, which may act as storage forms for rapid steroidogenesis .
- Sulfated Derivatives: this compound sulfate, unlike its parent compound, activates CatSper and modulates neurotransmitter receptors, demonstrating enhanced hydrophilicity and distinct pharmacokinetics .
- Synthetic Derivatives: 3-Amino-pregnenolone derivatives exhibit 22% greater inhibition of human carbonic anhydrase-II (hCA-II; IC₅₀ = 0.67 μM) compared to unmodified this compound (IC₅₀ = 89.38 μM), highlighting the impact of structural modifications on potency .
Research Findings and Clinical Implications
- Stress and Addiction: this compound (300–500 mg/day) reduces stress-induced craving and autonomic arousal in CUD, with effect sizes exceeding placebo by 50–134% .
- Bipolar Depression: In randomized trials, this compound improved remission rates (IDS-SR) by 30% compared to placebo, though baseline variability necessitates further validation .
- Neuroprotection: Post-ischemic this compound administration in mice restored 60–70% of baseline motor function, correlating with a 40% reduction in mitochondrial ROS .
Biological Activity
Pregnenolone, a steroid hormone synthesized from cholesterol, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound serves as a precursor for various steroid hormones, including progesterone, cortisol, and testosterone. It is primarily produced in the adrenal glands, gonads, and brain. Beyond its role as a hormone precursor, this compound has been identified as a neurosteroid, influencing neuronal function and plasticity.
This compound exerts its biological effects through several mechanisms:
- Nongenomic Actions : this compound interacts with various proteins and receptors in a manner that does not involve direct gene transcription. For example, it promotes the degradation of the TLR2/4 adaptor protein TIRAP in macrophages and microglial cells, thereby attenuating pro-inflammatory responses mediated by Toll-like receptors (TLRs) .
- Microtubule Dynamics : this compound has been shown to bind to cytoplasmic linker protein 170 (CLIP170), enhancing microtubule polymerization and facilitating cellular processes such as migration and growth . This interaction is crucial for maintaining cytoskeletal integrity and cellular signaling.
- Receptor Modulation : this compound acts as an agonist for the pregnane X receptor (PXR) and influences the activity of GABA_A and NMDA receptors through its metabolite this compound sulfate . This modulation can affect neurotransmission and neuronal excitability.
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory effects. Studies have demonstrated that it suppresses the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) in response to lipopolysaccharide (LPS) stimulation in macrophages . This property suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound. In vitro studies have shown that this compound displays inhibitory activity against various bacterial strains, indicating its potential use as an antimicrobial agent . The exact mechanisms underlying this activity are still under investigation but may involve disruption of bacterial membrane integrity or interference with metabolic pathways.
Table 1: Summary of Research Findings on this compound
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that this compound administration improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease. These findings suggest that this compound may have therapeutic potential for neurodegenerative disorders by modulating inflammatory responses and promoting neuronal health.
Q & A
Basic Research Questions
Q. What experimental designs are optimal for studying Pregnenolone’s neurocognitive effects in preclinical models?
- Methodological Answer : Utilize a repeated-measures ANOVA to assess interactions between this compound administration and behavioral outcomes (e.g., memory tasks). Include controls for baseline hormone levels and metabolite interactions (e.g., allopregnanolone). Adjust significance thresholds for multiple comparisons (e.g., Bonferroni correction) .
- Key Considerations : Ensure randomization, blinding, and standardized dosing protocols to minimize bias.
Q. How can researchers validate analytical methods for quantifying this compound in vitro?
- Methodological Answer : Employ competitive enzyme-linked immunoassays (ELISA) with sensitivity thresholds validated against mass spectrometry. Maintain consistent solvent concentrations (e.g., ≤0.5% DMSO) to avoid interference .
- Data Quality : Report intra- and inter-assay coefficients of variation (CV) to confirm reproducibility.
Q. What statistical approaches are appropriate for analyzing this compound’s impact on stress biomarkers?
- Methodological Answer : Use mixed-effects models to account for within-subject variability in longitudinal studies. Pair with post hoc t-tests (two-tailed, α = 0.05) to isolate condition-specific effects (e.g., stress vs. placebo) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s neuroprotective mechanisms be resolved?
- Methodological Answer : Conduct pathway-specific assays (e.g., TRPM3/TRPM1 channel activation vs. GABAergic modulation) to disentangle mechanisms. Use meta-analyses to reconcile discrepancies across studies, adjusting for covariates like dosage and sample demographics .
- Case Study : In rodent models, this compound’s cognitive benefits correlate with acetylcholine elevation, but human trials show variability due to metabolic differences .
Q. What strategies address heterogeneity in participant selection for this compound clinical trials?
- Methodological Answer : Stratify cohorts by baseline hormone profiles (e.g., cortisol, DHEA-S) and health status (e.g., andropause vs. healthy aging). Use exclusion criteria to control for confounders like comorbid neurological conditions .
- Ethical Note : Obtain IRB approval for stratified sampling and ensure informed consent protocols detail hormonal interventions .
Q. How should longitudinal studies be designed to assess this compound’s role in age-related cognitive decline?
- Methodological Answer : Implement a double-blind, placebo-controlled design with biannual cognitive assessments (e.g., MoCA, Trail Making Test). Measure this compound and downstream metabolites (e.g., allopregnanolone) via LC-MS/MS at baseline, midpoint, and endpoint .
- Challenges : Account for attrition and inter-individual variability in steroidogenesis rates.
Q. What factors explain conflicting efficacy results of this compound across populations (e.g., andropause vs. healthy adults)?
- Methodological Answer : Perform subgroup analyses to identify moderators (e.g., baseline this compound levels, genetic polymorphisms in CYP17A1). Use dose-response curves to optimize dosing for subpopulations .
Q. Methodological Resources
- Data Analysis : For metabolomic studies, combine ANOVA with regression models to assess hormone-metabolite interactions .
- Assay Validation : Reference standardized ELISA protocols with quality control metrics (e.g., >98% purity, batch-specific COAs) .
- Ethical Compliance : Align participant recruitment with NIH guidelines for hormonal interventions, emphasizing transparency in adverse event reporting .
Properties
CAS No. |
145-13-1 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16?,17?,18?,19?,20-,21+/m0/s1 |
InChI Key |
ORNBQBCIOKFOEO-OYZZJKLHSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
melting_point |
192 °C |
Key on ui other cas no. |
145-13-1 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
0.00706 mg/mL at 37 °C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.